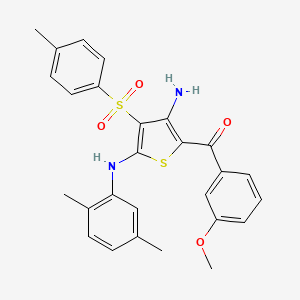
N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C27H26N2O4S2 and its molecular weight is 506.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(2,5-Dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Thiophene Derivatives
Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The unique structure of thiophenes allows for various substitutions that can enhance their pharmacological profiles .
1. Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiophene derivatives, including the compound . For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are often mediated through the inhibition of key enzymes involved in inflammatory pathways, such as COX and LOX .
2. Antitumor Activity
Thiophene derivatives have also been investigated for their antitumor properties. Research indicates that certain modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing normal cells is a promising area of study .
3. Antimicrobial Effects
The antimicrobial activity of thiophene derivatives has been documented against a range of pathogens. The compound's structure may facilitate interactions with microbial membranes or essential enzymes, leading to growth inhibition or cell death .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of COX and LOX enzymes has been shown to reduce inflammation significantly.
- Cytokine Modulation : The compound may downregulate pro-inflammatory cytokines while upregulating anti-inflammatory cytokines.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through various signaling cascades.
Case Study 1: Anti-Inflammatory Effects
A study conducted on a series of thiophene derivatives demonstrated that one compound exhibited a 63% reduction in mast cell degranulation at a dosage of 20 mg/kg. This effect was attributed to the compound's ability to inhibit 5-lipoxygenase (5-LOX) activity by approximately 57% at a concentration of 100 µg/mL .
Case Study 2: Antitumor Activity
In vitro assays showed that this compound induced apoptosis in human cancer cell lines with IC50 values comparable to established chemotherapeutics. The mechanism involved mitochondrial depolarization and activation of caspases .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-16-9-12-21(13-10-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-14-17(2)8-11-18(22)3/h5-15,29H,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZFOLXZWDLBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














